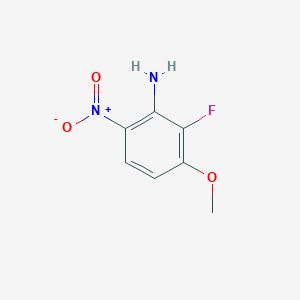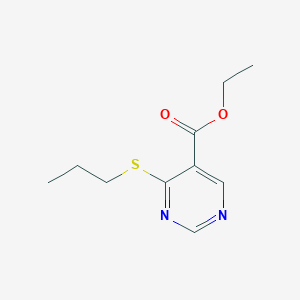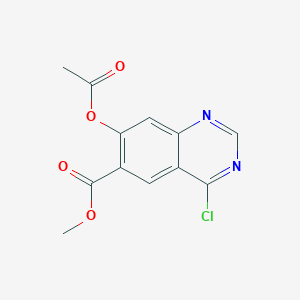
Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate: is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a methyl ester group, an acetoxy group, and a chlorine atom attached to the quinazoline core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinazoline and methyl 6-carboxylate.
Acetylation: The 7-hydroxy group of the quinazoline ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetoxy derivative.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 7-acetoxy-4-aminoquinazoline-6-carboxylate.
Hydrolysis Products: 7-hydroxy-4-chloroquinazoline-6-carboxylic acid and methanol.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Scientific Research Applications
Chemistry: Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of quinazoline derivatives. It is also used in the development of enzyme inhibitors and receptor antagonists.
Medicine: The compound has potential applications in medicinal chemistry for the development of anticancer, antiviral, and anti-inflammatory agents. Quinazoline derivatives are known for their therapeutic properties, and this compound serves as a precursor for such drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites. The acetoxy and chlorine groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit kinases or proteases involved in cellular signaling pathways.
Receptor Antagonism: It can act as an antagonist for receptors such as tyrosine kinases or G-protein-coupled receptors.
Pathways: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Methyl 4-chloroquinazoline-7-carboxylate: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
Ethyl 4-chloroquinazoline-7-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
7-Hydroxy-4-chloroquinazoline-6-carboxylate: Lacks the acetoxy group, making it more prone to oxidation.
Uniqueness: Methyl 7-acetoxy-4-chloroquinazoline-6-carboxylate is unique due to the presence of both acetoxy and chlorine groups, which enhance its reactivity and binding affinity. The combination of these functional groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
Properties
Molecular Formula |
C12H9ClN2O4 |
|---|---|
Molecular Weight |
280.66 g/mol |
IUPAC Name |
methyl 7-acetyloxy-4-chloroquinazoline-6-carboxylate |
InChI |
InChI=1S/C12H9ClN2O4/c1-6(16)19-10-4-9-7(11(13)15-5-14-9)3-8(10)12(17)18-2/h3-5H,1-2H3 |
InChI Key |
QYSQRIBFUXVGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)N=CN=C2Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


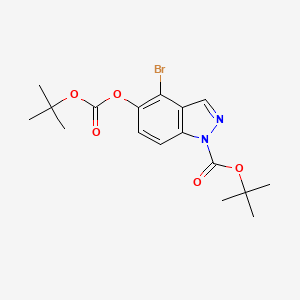
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)
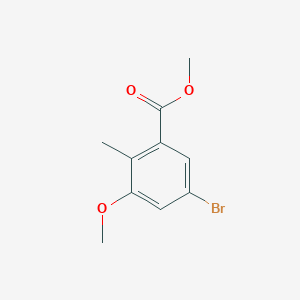
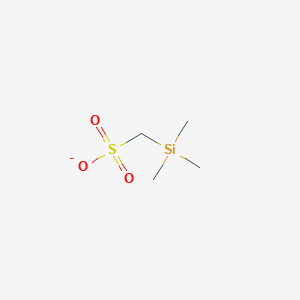
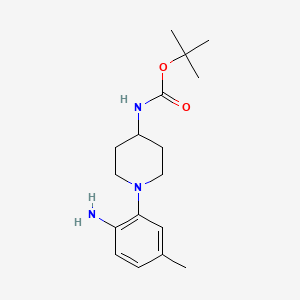
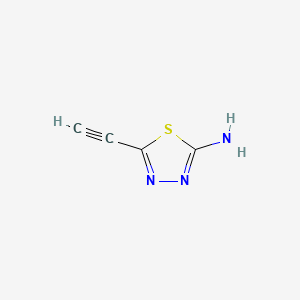
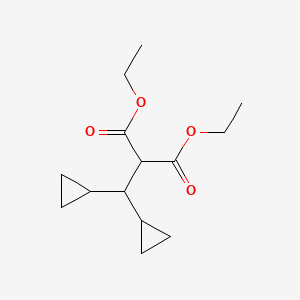
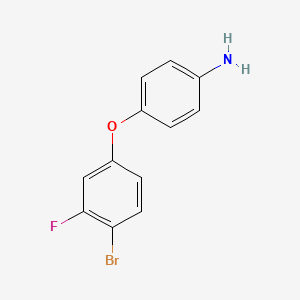
![2-(Cyclopropylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13927755.png)
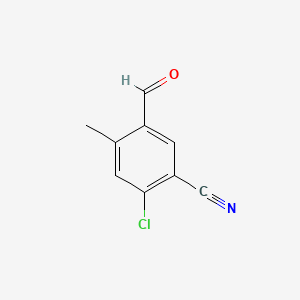
![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
![2,4,6-trichloroThiazolo[4,5-c]pyridine](/img/structure/B13927774.png)
